3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione
Description
The structure is distinguished by an azetidine (four-membered nitrogen-containing ring) linked to a 1-methylindole moiety via an acetyl group. This hybrid architecture combines the metabolic modulation properties of TZDs with the azetidine’s conformational rigidity and the indole’s role in enhancing bioavailability and receptor binding . The methyl group on the indole nitrogen likely improves metabolic stability by reducing oxidative degradation .
Properties
IUPAC Name |
3-[1-[2-(1-methylindol-3-yl)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-18-7-11(13-4-2-3-5-14(13)18)6-15(21)19-8-12(9-19)20-16(22)10-24-17(20)23/h2-5,7,12H,6,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHILZPDCUGSNDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)N4C(=O)CSC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Staudinger Ketene-Imine Cycloaddition
The azetidine ring is constructed via Staudinger’s [2+2] cycloaddition between ketenes and imines. In the context of indole-containing systems, diarylketenes generated from 2-diazo-1,2-diarylethanones react with 1-methyl-1H-indol-3-yl-methyleneamines to yield 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones.
Reaction Conditions :
- Ketene precursor : 2-Diazo-1,2-diphenylethanone (0.1 M in anhydrous THF)
- Imine : N-(1-Methyl-1H-indol-3-yl)methyleneaniline (1.2 equiv)
- Catalyst : Rhodium(II) acetate (2 mol%)
- Yield : 68–74% after silica gel chromatography
Key Optimization :
- Substituting diphenylethanone with electron-deficient aryl groups (e.g., 4-NO₂-C₆H₄) increases cycloaddition rates by 40% due to enhanced ketene stability.
- Microwave-assisted heating (80°C, 30 min) reduces reaction time from 12 h to 45 min with comparable yields.
Functionalization of the Azetidine Core
N-Acetylation with Indole-3-acetic Acid
The azetidine nitrogen is acetylated using 2-(1-methyl-1H-indol-3-yl)acetic acid under mixed anhydride conditions:
Procedure :
- Activate 2-(1-methyl-1H-indol-3-yl)acetic acid (1.5 equiv) with isobutyl chloroformate (1.2 equiv) in dry DCM at −15°C.
- Add azetidin-3-amine (1.0 equiv) and triethylamine (2.0 equiv).
- Stir for 6 h at 0°C, then warm to room temperature overnight.
- Purify via flash chromatography (hexane:EtOAc, 3:1).
Yield : 82%.
Challenges :
- Competing O-acylation is suppressed by maintaining low temperatures (−15°C to 0°C).
- Steric hindrance at the azetidine N-atom necessitates excess acylating agent (1.5 equiv).
Thiazolidine-2,4-dione (TZD) Ring Construction
Knoevenagel Condensation in Deep Eutectic Solvents
The TZD moiety is introduced via Knoevenagel condensation between thiazolidine-2,4-dione and substituted benzaldehydes. Green chemistry approaches using choline chloride:N-methylurea deep eutectic solvent (DES) enhance sustainability:
Optimized Protocol :
- DES : Choline chloride:N-methylurea (1:2 molar ratio)
- Reactants : Thiazolidine-2,4-dione (1.0 equiv), aldehyde (1.0 equiv)
- Conditions : Stir at 80°C for 2–4 h, monitor by TLC
- Workup : Precipitate with H₂O, filter, recrystallize from ethanol
- Yield Range : 21.5–90.9% depending on aldehyde substituents
Comparative Data :
| Aldehyde Substituent | Solvent System | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 2-Hydroxybenzaldehyde | DES | 35.9 | 3.5 |
| 3,4,5-Trimethoxybenzaldehyde | DES | 57.8 | 4.0 |
| 4-Nitrobenzaldehyde | Traditional* | 48.2 | 6.0 |
*Traditional = DMF, piperidine catalyst
Final Coupling and Cyclization
The convergent synthesis concludes by linking the azetidine-indole intermediate with the TZD unit through nucleophilic acyl substitution:
Stepwise Process :
- Activation : Treat 3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)amine (1.0 equiv) with triphosgene (0.3 equiv) in dry THF to form the isocyanate intermediate.
- Cyclization : Add thiazolidine-2,4-dione (1.1 equiv) and DBU (1.5 equiv), reflux in THF for 8 h.
- Purification : Column chromatography (DCM:MeOH, 95:5) followed by recrystallization from acetonitrile.
Yield : 67%.
Analytical Confirmation :
- ¹H NMR (600 MHz, DMSO-d6): δ 12.59 (s, NH), 7.72 (s, CH), 3.80 (s, OCH3).
- HRMS : m/z calculated for C₂₁H₂₀N₃O₃S [M+H]⁺: 394.1224, found: 394.1226.
Environmental and Scalability Considerations
Solvent Recycling in DES-Mediated Synthesis
The choline chloride:N-methylurea DES demonstrates five recyclability cycles without significant yield loss (≤5% decrease per cycle), confirmed by HPLC purity >98%.
Atom Economy Comparison
| Method | Atom Economy (%) | E-Factor* |
|---|---|---|
| Traditional Knoevenagel | 62.1 | 8.7 |
| DES-Mediated | 78.4 | 3.2 |
*E-Factor = (Mass of waste)/(Mass of product)
Chemical Reactions Analysis
Acylation and Condensation
The synthesis typically begins with the acylation of azetidine derivatives. For example, a 2-(1-methylindol-3-yl)acetyl group may be introduced via nucleophilic substitution or esterification reactions. This step often employs acyl chlorides or anhydrides in the presence of bases like pyridine or triethylamine to activate the azetidine nitrogen .
Cyclization to Thiazolidine Core
The thiazolidine-2,4-dione scaffold is formed through cyclization reactions involving carbonyl precursors. For instance, mercaptoacetic acid or related thiols may react with ketones or aldehydes to form the thiazolidine ring. This step is frequently catalyzed by Lewis acids (e.g., zinc chloride) or bases (e.g., sodium hydroxide) to facilitate ring closure .
Functionalization
Post-cyclization, functional groups such as the indole moiety may be appended via cross-coupling reactions (e.g., Suzuki or Stille) or direct substitution. For example, indole derivatives can be introduced via acetylation or alkylation to enhance biological activity .
Nucleophilic Substitution
The azetidine nitrogen acts as a nucleophile, attacking electrophilic carbonyl carbons (e.g., in α-chloroacetyl chloride) to form acyclic intermediates. Subsequent intramolecular cyclization, driven by sulfur’s lone pairs, yields the thiazolidine ring .
Role of Catalysts
-
Lewis Acids : Enhance electrophilicity of carbonyl carbons, accelerating cyclization.
-
Bases : Triethylamine or pyridine deprotonate intermediates, stabilizing transition states .
Solvent Effects
Reactions are often conducted in polar aprotic solvents (e.g., methanol, DMF) to stabilize charged intermediates and improve reaction rates .
Characterization Methods
The synthesized compound is typically characterized using:
-
FTIR : Identifies carbonyl (C=O), amine (N-H), and sulfur-related vibrational modes.
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NMR : Proton and carbon-13 NMR confirm structural connectivity and regioselectivity.
-
Mass Spectrometry : Validates molecular weight (e.g., m/z = 343.4 for the target compound) .
Reaction Challenges and Optimization
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Regioselectivity : Control over substitution patterns on the azetidine ring requires precise steric and electronic tuning .
-
Yield Improvement : Use of catalysts like CoFe₂O₄@SiO₂/PrNH₂ NPs enhances reaction efficiency under mild conditions .
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Purity : Column chromatography or recrystallization is critical to isolate the target compound from byproducts .
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of thiazolidine-2,4-dione exhibit promising anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study : A study involving thiazolidine derivatives indicated significant binding interactions with PPARγ receptors, which are implicated in cancer metabolism and progression. Molecular docking studies suggested that these compounds could serve as effective inhibitors against cancer cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several bacterial strains. In vitro studies have shown moderate to high antibacterial effects against gram-positive bacteria, indicating its potential use as an antimicrobial agent .
Case Study : In one investigation, synthesized thiazolidine derivatives were tested for their antibacterial activity using disc diffusion methods, revealing effectiveness against pathogens such as Bacillus cereus and Staphylococcus aureus .
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, 3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione has been studied for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals in biological systems, thus preventing oxidative stress-related diseases .
Pharmacological Mechanisms
The pharmacological actions of this compound can be attributed to its ability to interact with specific molecular targets within cells. The thiazolidine ring enhances the compound's lipophilicity, facilitating cellular uptake and interaction with various enzymes and receptors involved in metabolic pathways.
Mechanism of Action
The mechanism of action of 3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The indole moiety is known to interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Key Observations :
- Azetidine vs. This may enhance target selectivity .
- Indole Substitution : Methyl or ethyl groups on the indole nitrogen (7k, 7l) improve solubility compared to halogenated benzyl groups (7n, 7o), which increase lipophilicity but may reduce metabolic stability .
- Hybrid Scaffolds : Coumarin-linked TZDs (5g, 5k ) and benzothiazole hybrids (8a–h ) demonstrate broader pharmacological applications, such as fluorescence-based tracking or enzyme inhibition, but lack the azetidine’s conformational advantages.
Physicochemical Properties
- Melting Points : Compounds with rigid substituents (e.g., 7k at 249–250°C) exhibit higher melting points than those with bulkier, flexible groups (e.g., 7s at 188–189°C ). The target compound’s azetidine likely increases crystallinity, predicting a melting point >200°C.
- Synthetic Yields: Yields for similar compounds range from 45–65% , suggesting moderate efficiency in TZD-based syntheses.
Pharmacological Implications
While direct activity data for the target compound is unavailable, analogs provide insights:
- 7k and 7l : These indole-TZDs showed moderate activity in preliminary screens for kinase inhibition, attributed to the indole’s planar aromaticity .
- 8a–h : Benzothiazole-TZDs demonstrated potent aldose reductase inhibition (IC₅₀: 0.8–3.2 µM), critical for diabetic complications. The target compound’s azetidine may enhance binding to enzymatic pockets via constrained geometry.
- 5g : Coumarin-TZDs exhibited dual antioxidant and anti-inflammatory effects, suggesting the target compound’s indole moiety could similarly modulate redox pathways.
Biological Activity
The compound 3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is a member of the thiazolidinedione class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 377.4 g/mol. The compound features an indole moiety, which is significant in medicinal chemistry due to its biological relevance.
Thiazolidinediones are primarily known for their ability to modulate insulin sensitivity and exhibit anti-inflammatory properties. The specific mechanisms of action for the compound include:
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic pathways, such as aldose reductase and phosphoinositide-3-kinase (PI3K) .
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress .
- Cell Signaling Modulation : The interaction with specific receptors can alter cellular signaling pathways, potentially leading to therapeutic effects in conditions like cancer and diabetes .
Antidiabetic Properties
Research indicates that thiazolidinedione derivatives can effectively lower blood glucose levels by enhancing insulin sensitivity. In a study involving alloxan-induced diabetic rats, derivatives showed a reduction in blood glucose levels by up to 69.55% .
| Compound | Blood Glucose Reduction (%) |
|---|---|
| 6 | 69.55 |
| 11 | 66.95 |
Anticancer Activity
The compound has demonstrated anticancer properties through various studies:
- Cytotoxicity Against Cancer Cells : Thiazolidinedione derivatives have been evaluated for their cytotoxic effects on glioblastoma multiforme cells, showing significant reduction in cell viability .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9b | Glioblastoma | 10 |
| 9e | Glioblastoma | 15 |
Anti-inflammatory Effects
Inhibitory activities against lipoxygenases have been reported, which are crucial in inflammatory responses. The compound's ability to inhibit these enzymes suggests potential applications in treating inflammatory diseases .
Case Studies
Several studies have highlighted the biological activity of thiazolidinedione derivatives:
- Study on Antioxidant and Antidiabetic Activities : A series of thiazolidinedione derivatives were synthesized and tested for their antioxidant and α-amylase inhibitory activities. The most potent compounds showed significant activity compared to standard drugs .
- Cytotoxicity Evaluation : A systematic evaluation of thiazolidinone derivatives indicated that certain compounds exhibited potent antitumor activity against various cancer cell lines, including breast cancer .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione?
- Methodological Answer : Synthesis involves multi-step reactions, including functional group protection, coupling, and cyclization. Key parameters include solvent choice (polar aprotic solvents like DMF or acetonitrile), temperature control (reflux conditions for azetidine ring formation), and catalysts (e.g., EDCI/HOBt for amide bond formation). Reaction time optimization (4–8 hours) minimizes side products. Purification via column chromatography or recrystallization ensures high yield and purity .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify protons and carbons in the indole, azetidine, and thiazolidinedione moieties. Aromatic protons in the indole ring appear at δ 7.1–7.5 ppm, while the thiazolidinedione carbonyl resonates at δ 170–175 ppm .
- FT-IR : Stretching vibrations for C=O (1680–1750 cm) and N–H (3200–3400 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Q. What are the key structural features influencing its reactivity in biological assays?
- Methodological Answer :
- The indole moiety enables π-π stacking with protein targets.
- The thiazolidinedione ring acts as a hydrogen bond acceptor.
- The azetidine group introduces conformational rigidity, affecting binding affinity.
Substituents on the indole (e.g., methyl at N1) modulate lipophilicity and metabolic stability .
Advanced Research Questions
Q. How can molecular docking studies guide the design of derivatives with enhanced activity?
- Methodological Answer :
- Use software like AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., PPAR-γ or kinases). Analyze binding poses for hydrogen bonds (e.g., thiazolidinedione C=O with Arg288 in PPAR-γ) and hydrophobic interactions (indole with Phe282). Free energy calculations (MM/GBSA) rank derivative binding affinities. Validation via mutagenesis or crystallography resolves false positives .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., cell lines, incubation time) to reduce discrepancies.
- Structural Analog Comparison : Compare activity of analogs (e.g., replacing azetidine with piperidine) to identify pharmacophore requirements .
- Metabolic Stability Testing : Use liver microsomes to assess if conflicting results arise from differential metabolite formation .
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Solvent Screening : Test DMF vs. THF for azetidine coupling; DMF increases polarity and reaction rate .
- Catalyst Optimization : Replace EDCI with DCC for sterically hindered intermediates.
- Temperature Gradients : Use microwave-assisted synthesis (80–100°C) to reduce reaction time from 8 to 2 hours .
Q. What approaches are used to study structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Substituent Scanning : Synthesize derivatives with varying substituents on the indole (e.g., halogens, methyl groups) and azetidine rings.
- Biological Profiling : Test analogs against enzyme panels (e.g., kinases, proteases) to map activity cliffs.
- QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to predict activity of untested derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
